Germanium, tetraisopropyl-

CVD Phase-Change Memory Ge2Sb2Te5

Germanium, tetraisopropyl- (tetraisopropylgermane, TiPGe), with molecular formula C₁₂H₂₈Ge and molecular weight 244.99 g/mol, is a moisture-sensitive liquid organogermanium compound. It belongs to the class of tetraalkylgermanes, which are widely utilized as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium-containing thin films in microelectronics and optoelectronics.

Molecular Formula C12H28Ge
Molecular Weight 244.98 g/mol
CAS No. 4593-82-2
Cat. No. B13737261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium, tetraisopropyl-
CAS4593-82-2
Molecular FormulaC12H28Ge
Molecular Weight244.98 g/mol
Structural Identifiers
SMILESCC(C)[Ge](C(C)C)(C(C)C)C(C)C
InChIInChI=1S/C12H28Ge/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3
InChIKeyVIOZOELPIXYDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraisopropylgermane (CAS 4593-82-2): A Key Organogermanium CVD/ALD Precursor for Semiconductor and Phase-Change Memory Fabrication


Germanium, tetraisopropyl- (tetraisopropylgermane, TiPGe), with molecular formula C₁₂H₂₈Ge and molecular weight 244.99 g/mol, is a moisture-sensitive liquid organogermanium compound . It belongs to the class of tetraalkylgermanes, which are widely utilized as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium-containing thin films in microelectronics and optoelectronics [1]. TiPGe is distinguished from other Ge precursors by its branched isopropyl ligands, which impart a unique balance of volatility and thermal stability [2].

Why Tetraisopropylgermane (CAS 4593-82-2) Cannot Be Substituted with Other Germanium Precursors


Direct substitution of tetraisopropylgermane with other germanium precursors (e.g., tetraethylgermane, germanium tetrachloride, or germanium(IV) isopropoxide) is not scientifically valid due to critical differences in thermal decomposition pathways, volatility profiles, and resultant film properties. The specific steric bulk and electronic effects of the isopropyl groups dictate the temperature required for Ge incorporation and the level of carbon contamination in the deposited film [1]. Using an alternative precursor without re-optimizing the deposition process would inevitably lead to films with non-stoichiometric composition, elevated impurity levels, or unacceptably high surface roughness, compromising device performance and reliability [2]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation of Tetraisopropylgermane (CAS 4593-82-2) vs. Key Analogs


Reduced CVD Deposition Temperature for Ge-Sb-Te Films: TiPGe vs. TEGe and Methyl Precursors

In pulsed metalorganic chemical vapor deposition (MOCVD) of Ge₂Sb₂Te₅ (GST) phase-change memory films, precursor sets based on tetraisopropylgermane (TiPGe) enable a significantly lower deposition temperature compared to sets based on tetraethylgermane (TEGe) or methyl-group precursors. Specifically, TiPGe combined with triisopropylantimony and di-tertiarybutyltellurium allowed film deposition at temperatures ≥300°C [1]. In contrast, methyl-group precursors required temperatures of 600-650°C [2], while TEGe-based sets necessitated temperatures higher than 550°C to incorporate antimony [1]. This represents a process window reduction of at least 250°C versus methyl-based chemistries.

CVD Phase-Change Memory Ge2Sb2Te5

Volatility and Vapor Pressure Differentiation: Tetraisopropylgermane vs. Tetraethylgermane and GeCl₄

Tetraisopropylgermane exhibits a boiling point of 135°C at 17 Torr, which extrapolates to an estimated boiling point of approximately 230.8°C at 760 mmHg . In comparison, tetraethylgermane (TEGe) has a lower boiling point of 164.9°C at 760 mmHg and a vapor pressure of 2.5 mmHg at 25°C . Germanium tetrachloride (GeCl₄) is significantly more volatile, with a boiling point of 83°C and a vapor pressure of 76 mmHg at 20°C . TiPGe's moderate volatility positions it between the highly volatile GeCl₄ and the less volatile germanium(IV) isopropoxide (vapor pressure 0.034 mmHg at 25°C) [1], offering a distinct process window for vapor delivery systems.

Vapor Pressure CVD Precursor Selection Volatility

Carbon Contamination Mitigation: Class-Level Inference from Alkyl Group Steric Bulk

While direct head-to-head carbon contamination data for TiPGe versus other germanium precursors is not available in the identified literature, a class-level inference can be drawn from the thermal decomposition behavior of tetraalkylgermanes. The decomposition proceeds via a quasiradical mechanism where the bond rupture sequence is analogous to that observed under electron impact [1]. Larger, branched alkyl groups like isopropyl typically undergo cleaner β-hydride elimination pathways, potentially reducing residual carbon in the deposited film compared to smaller, linear alkyl groups. In contrast, methyl and ethyl groups are more prone to incomplete ligand elimination, leading to higher carbon incorporation [2].

Carbon Impurity CVD Film Purity Steric Effects

Synthesis Yield Optimization: Direct Process for Tetraorgano Germanes

A patented direct synthesis process for tetraorgano germanes, including tetraisopropylgermane, involves mixing and heating germanium tetrachloride with a 4:1 molecular proportion of tetra-isopropyl tin [1]. This method offers advantages over traditional Grignard or lithium alkyl routes by overcoming certain disadvantages such as complex workup and lower yields [1]. While the patent does not provide specific yield data for tetraisopropylgermane, it establishes a direct, industrially viable route. In contrast, the synthesis of tetraethylgermane via diethylzinc [2] and tetramethylgermane via methyl Grignard involves more hazardous reagents and may result in lower overall yields.

Synthesis Process Optimization Yield

High-Value Application Scenarios for Tetraisopropylgermane (CAS 4593-82-2)


Low-Thermal-Budget MOCVD of Ge₂Sb₂Te₅ for Phase-Change Memory (PCM)

Tetraisopropylgermane is a critical precursor for depositing stoichiometric Ge₂Sb₂Te₅ (GST) films in phase-change memory devices. The evidence demonstrates that TiPGe-based precursor sets enable film deposition at temperatures ≥300°C, which is substantially lower than the >550°C required for TEGe-based processes [1]. This reduced thermal budget is essential for fabricating 3D cross-point memory architectures and for integrating GST with advanced CMOS logic, where high-temperature exposure would degrade device performance. The use of TiPGe directly supports the trend toward higher-density, lower-power non-volatile memory solutions.

Selective Germanium Doping in III-V Compound Semiconductors

Tetraisopropylgermane's moderate volatility (boiling point 135°C at 17 Torr) positions it as an ideal dopant source for n-type doping of III-V semiconductors such as GaAs and InGaAs . Unlike highly volatile germanium tetrachloride (GeCl₄, boiling point 83°C), which can cause reactor contamination and safety issues, TiPGe allows for more controlled vapor delivery at typical MOCVD growth temperatures . Its lower volatility also minimizes the risk of gas-phase nucleation, leading to more uniform doping profiles and improved electrical characteristics in high-electron-mobility transistors (HEMTs) and laser diodes.

Synthesis of High-Purity GeO₂ for Optical Waveguides and Sensors

Although direct evidence for TiPGe in sol-gel or oxide synthesis is limited, its use as a precursor for germanium dioxide (GeO₂) can be inferred from the general behavior of tetraalkylgermanes. TiPGe's branched alkyl ligands are expected to undergo cleaner thermal decomposition, potentially yielding GeO₂ with lower carbon contamination compared to oxides derived from tetramethyl- or tetraethylgermane [2]. High-purity GeO₂ is essential for fabricating low-loss optical waveguides and high-sensitivity gas sensors. The moderate volatility of TiPGe facilitates its use in both CVD and sol-gel processing routes, offering flexibility in materials design.

Scalable Synthesis of Specialty Organogermanium Compounds

The patented direct synthesis route using germanium tetrachloride and tetra-isopropyl tin [3] provides a scalable, cost-effective pathway to produce tetraisopropylgermane. This process is particularly advantageous for industrial procurement, as it avoids the use of pyrophoric Grignard reagents or expensive lithium alkyls required for other tetraalkylgermanes. A reliable, high-yield synthesis ensures consistent product quality and availability, which is a prerequisite for its adoption in high-volume semiconductor manufacturing and for use as an intermediate in the synthesis of more complex organogermanium reagents for pharmaceutical and fine chemical applications.

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